molecular formula C16H19NO B7836140 1-(4'-Ethoxy-[1,1'-biphenyl]-4-yl)ethanamine

1-(4'-Ethoxy-[1,1'-biphenyl]-4-yl)ethanamine

Cat. No.: B7836140
M. Wt: 241.33 g/mol
InChI Key: AEGZAPGVOOPOGZ-UHFFFAOYSA-N
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Description

Significance of Biphenyl-Derived Scaffolds in Advanced Organic Chemistry

Biphenyl (B1667301) scaffolds, consisting of two phenyl rings linked by a single bond, are a cornerstone in the design of functional organic molecules. doaj.orgrsc.org Their rigid, yet conformationally flexible, nature provides a versatile platform for constructing complex three-dimensional structures. The biphenyl moiety is a prevalent feature in a wide array of biologically active compounds, including pharmaceuticals and natural products. doaj.org This prevalence is due to its ability to engage in various intermolecular interactions, including π-π stacking and hydrophobic interactions, which are critical for molecular recognition processes.

In medicinal chemistry, the biphenyl scaffold is considered a "privileged" structure due to its recurrence in molecules exhibiting a broad spectrum of biological activities, such as anti-inflammatory, antihypertensive, and anti-cancer properties. doaj.org Furthermore, the synthetic accessibility and the ease of functionalization of the biphenyl core through well-established cross-coupling reactions, such as the Suzuki-Miyaura coupling, make it an attractive starting point for the development of new chemical entities. rsc.org The ability to introduce substituents at various positions on the two phenyl rings allows for fine-tuning of the molecule's steric and electronic properties. rsc.org

Overview of Ethoxy and Ethanaminyl Functional Groups in Molecular Design and Reactivity

Functional groups are the reactive centers of a molecule and dictate its chemical behavior and physical properties. The subject compound features two key functional groups: ethoxy (-OCH₂CH₃) and ethanaminyl (-CH(CH₃)NH₂).

The ethoxy group , an ether functional group, is the ethyl analog of the more commonly studied methoxy (B1213986) group. nih.govresearchgate.net Its primary influence on a molecule is through its electronic and steric effects. Electronically, the oxygen atom's lone pairs can participate in resonance, donating electron density to an attached aromatic ring, which can influence the reactivity of the ring in electrophilic aromatic substitution reactions. ashp.org The ethyl group, being larger than a methyl group, can also impart a greater degree of lipophilicity (fat-solubility) to the molecule, which can affect its solubility in various solvents and its potential to interact with nonpolar environments. researchgate.net

The ethanaminyl group is a primary amine attached to an ethyl fragment. The amine functionality is characterized by the presence of a lone pair of electrons on the nitrogen atom, which confers both basic and nucleophilic properties to the molecule. safrole.comwikipedia.org Primary amines can act as hydrogen bond donors and acceptors, significantly influencing the intermolecular forces and, consequently, the physical properties such as boiling point and solubility. youtube.com The basicity of the amine allows it to react with acids to form ammonium (B1175870) salts, a property often exploited to enhance the water solubility of organic compounds. chemcess.com In synthetic chemistry, the ethanaminyl group can participate in a wide range of reactions, including acylation, alkylation, and the formation of imines and enamines, making it a valuable handle for further molecular elaboration. safrole.comchemcess.com

Defining the Academic and Research Landscape for 1-(4'-Ethoxy-[1,1'-biphenyl]-4-yl)ethanamine

A review of the current scientific literature indicates that this compound is not a widely studied compound. Its academic and research landscape is therefore largely undefined. Research interest in this specific molecule would likely stem from its potential as an intermediate in the synthesis of more complex molecules or as a candidate for screening in various chemical or biological assays. The combination of the biphenyl scaffold with the specific substitution pattern of an ethoxy group on one ring and an ethanaminyl group on the other presents a unique molecular entity.

The research context for this compound can be inferred from studies on analogous structures. For instance, substituted biphenyls are extensively investigated in materials science for applications in liquid crystals and organic light-emitting diodes (OLEDs). rsc.org The presence of the polar amine and ether groups could influence the self-assembly properties of the molecule. Similarly, in medicinal chemistry, the combination of a biphenyl core with amine functionalities is a common feature in the design of new therapeutic agents. researchgate.netacs.org

Research Gaps and Foundational Inquiries Pertaining to this compound

Given the limited specific research on this compound, several foundational inquiries and research gaps can be identified:

Synthesis and Characterization: While the synthesis of substituted biphenyls is generally well-established, an optimized and scalable synthetic route to this specific compound has not been extensively reported. Detailed characterization of its physical and spectroscopic properties would be the first step in any systematic investigation.

Conformational Analysis: The rotational barrier around the single bond connecting the two phenyl rings of the biphenyl scaffold can lead to atropisomerism if the substituents are sufficiently bulky. A detailed conformational analysis would be necessary to understand the three-dimensional structure and potential for chirality in this molecule.

Physicochemical Properties: Experimental determination of key physicochemical parameters such as pKa of the amine group, logP (a measure of lipophilicity), and solubility in various solvents would provide a fundamental understanding of its behavior.

Reactivity Studies: A systematic study of the reactivity of the ethanaminyl and ethoxy groups in the context of the biphenyl scaffold would be valuable for its potential use as a synthetic building block.

Exploratory Screening: The compound could be a candidate for screening in various high-throughput assays to identify any potential biological activity or unique material properties.

The following interactive data table summarizes the key structural components and their generally accepted influence on molecular properties.

Structural Component Class Potential Influence on Molecular Properties
[1,1'-Biphenyl]Aromatic Hydrocarbon ScaffoldProvides rigidity and a defined spatial orientation for substituents. Contributes to hydrophobicity and can engage in π-stacking interactions. doaj.orgrsc.org
4'-EthoxyEther Functional GroupActs as a weak electron-donating group to the attached phenyl ring. Increases lipophilicity compared to a hydroxyl or methoxy group. Can act as a hydrogen bond acceptor. nih.govresearchgate.net
4-EthanaminylPrimary Amine Functional GroupConfers basicity and nucleophilicity. Can act as both a hydrogen bond donor and acceptor, increasing polarity and potential for aqueous solubility (especially in its protonated form). safrole.comwikipedia.org

This foundational analysis provides a framework for future research into the chemical properties and potential applications of this compound, a molecule that sits (B43327) at the intersection of several important areas of modern organic chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[4-(4-ethoxyphenyl)phenyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c1-3-18-16-10-8-15(9-11-16)14-6-4-13(5-7-14)12(2)17/h4-12H,3,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEGZAPGVOOPOGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC=C(C=C2)C(C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 4 Ethoxy 1,1 Biphenyl 4 Yl Ethanamine and Analogues

Strategic Approaches to Biphenyl (B1667301) Core Construction and Functionalization

The construction of the biphenyl core is a critical step in the synthesis of 1-(4'-Ethoxy-[1,1'-biphenyl]-4-yl)ethanamine. This can be achieved through various methods, with cross-coupling reactions being particularly prominent.

Cross-Coupling Reactions for Biphenyl Unit Assembly (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed cross-coupling reaction for the formation of C-C bonds, and it is particularly well-suited for the synthesis of unsymmetrical biaryls. orgsyn.orggre.ac.uk This reaction typically involves the coupling of an aryl boronic acid or its ester with an aryl halide or triflate in the presence of a palladium catalyst and a base.

A plausible synthetic route to the biphenyl core of this compound via Suzuki-Miyaura coupling would involve the reaction of a 4-substituted-4'-ethoxybiphenyl precursor. For instance, the coupling of 4-bromophenetole with (4-acetylphenyl)boronic acid would yield 1-(4'-ethoxy-[1,1'-biphenyl]-4-yl)ethanone, the direct precursor to the target amine. A similar reaction has been reported for the synthesis of 1-(4'-methoxy-biphenyl-4-yl)-ethanone, where 4-methoxy-bromobenzene was coupled with 4-acetylphenyl boronic acid to achieve an 84% yield. This demonstrates the high efficiency of the Suzuki-Miyaura coupling for constructing such biphenyl systems.

The reaction conditions for Suzuki-Miyaura couplings can be optimized for various substrates. Key parameters include the choice of palladium catalyst, ligand, base, and solvent. For example, a study on the synthesis of biphenyl carboxylic acids via Suzuki-Miyaura coupling found that yields of over 90% could be obtained at room temperature using a water-soluble fullerene-supported PdCl2 nanocatalyst. researchgate.net

Reactant 1Reactant 2CatalystBaseSolventProductYield (%)
4-BromobenzaldehydePhenylboronic acidPd(OAc)2/PPh3Na2CO31-Propanol/H2O4-Biphenylcarboxaldehyde86.3
4-Bromobenzoic acidPhenylboronic acidC60-TEGs/PdCl2K2CO3WaterBiphenyl-4-carboxylic acid>90
4-Bromoacetophenonep-Tolylboronic acidNa2[Pd(BuHSS)]--4-Methyl-4'-acetylbiphenyl-
4-Bromoacetophenone4-Methoxyphenylboronic acidNa2[Pd(BuHSS)]--4-Methoxy-4'-acetylbiphenyl-

Direct Aryl C–H Amination Strategies on Biphenyl Substrates

Direct C–H amination of arenes has emerged as a powerful strategy for the formation of C-N bonds, offering a more atom-economical alternative to traditional cross-coupling methods that require pre-functionalized starting materials. nih.gov Organic photoredox catalysis has been successfully employed for the direct C-H amination of a variety of arenes with primary amines. nih.gov

This methodology could potentially be applied to a pre-formed 4-ethoxybiphenyl substrate to introduce an amino group at the 4-position of the second phenyl ring. The reaction typically utilizes an acridinium photoredox catalyst under an aerobic atmosphere. A wide range of primary amines, including simple alkylamines, can be used as coupling partners. nih.gov While a specific application to 4-ethoxybiphenyl has not been detailed, the broad substrate scope of this reaction suggests its feasibility. The site-selectivity of the amination would be a critical factor to consider in this approach.

Introduction and Modification of the Ethoxy Moiety in Biphenyl Systems

The ethoxy group is a key feature of the target molecule. Its introduction is typically achieved through ether synthesis on a corresponding hydroxylated biphenyl precursor.

Ether Synthesis in Aromatic and Biaryl Compounds

The Williamson ether synthesis is a classic and reliable method for the preparation of ethers, including aromatic ethers. wikipedia.orgbyjus.commasterorganicchemistry.comchemistrytalk.orglibretexts.org This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. In the context of synthesizing this compound, this would typically involve the deprotonation of a 4'-hydroxy-[1,1'-biphenyl]-4-yl precursor with a suitable base to form the corresponding phenoxide, which then reacts with an ethyl halide (e.g., ethyl iodide or ethyl bromide) to form the desired ethoxy group.

The reaction is generally efficient for primary alkyl halides and is widely used in both laboratory and industrial settings. byjus.com The choice of base and solvent is crucial for the success of the Williamson ether synthesis. Common bases include sodium hydride, potassium carbonate, and sodium hydroxide. The reaction is often carried out in polar aprotic solvents such as DMF or acetonitrile (B52724) to enhance the nucleophilicity of the alkoxide. byjus.com

Stereoselective Formation of the Ethanaminyl Stereocenter in this compound

The final and critical step in the synthesis is the stereoselective formation of the chiral primary amine. This can be accomplished through several asymmetric methodologies starting from the corresponding ketone, 1-(4'-ethoxy-[1,1'-biphenyl]-4-yl)ethanone.

Asymmetric Synthesis of Chiral Primary Amines

Several powerful methods have been developed for the asymmetric synthesis of chiral primary amines from prochiral ketones. These include biocatalytic approaches and asymmetric reductive amination.

Transaminases: Amine transaminases (ATAs) are enzymes that catalyze the transfer of an amino group from an amine donor to a ketone acceptor, producing a chiral amine. researchgate.netbme.hufigshare.comnih.govnih.gov This biocatalytic approach offers high enantioselectivity and operates under mild reaction conditions. The application of transaminases for the synthesis of bulky chiral amines has been demonstrated. For instance, a rationally designed (S)-selective-transaminase has been used for the asymmetric synthesis of (1S)-1-(1,1′-biphenyl-2-yl)ethanamine from 2-acetylbiphenyl, achieving high catalytic activity and enantioselectivity. researchgate.net This suggests that a similar enzymatic strategy could be highly effective for the synthesis of this compound.

Asymmetric Reductive Amination: This method involves the conversion of a ketone to a chiral amine in a single step using a chiral catalyst and a reducing agent. Engineered amine dehydrogenases have been developed for the asymmetric reductive amination of a broad range of ketones, including structurally diverse aromatic ketones, with excellent enantioselectivity. researchgate.net This approach offers a direct and efficient route to chiral primary amines.

Chiral Resolution: An alternative to asymmetric synthesis is the resolution of a racemic mixture of the amine. wikipedia.org This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or camphorsulfonic acid, followed by separation of the diastereomers by crystallization. wikipedia.orgrsc.org Enzymatic kinetic resolution, where an enzyme selectively acylates one enantiomer of the racemic amine, is another effective method. google.comnih.govresearchgate.net While this method is effective, it has the inherent disadvantage of a maximum theoretical yield of 50% for the desired enantiomer unless the undesired enantiomer can be racemized and recycled. wikipedia.org

MethodPrecursorKey Reagent/CatalystProductKey Advantages
Transamination1-(4'-Ethoxy-[1,1'-biphenyl]-4-yl)ethanoneAmine Transaminase (ATA)(S)- or (R)-1-(4'-Ethoxy-[1,1'-biphenyl]-4-yl)ethanamineHigh enantioselectivity, mild conditions
Asymmetric Reductive Amination1-(4'-Ethoxy-[1,1'-biphenyl]-4-yl)ethanoneChiral catalyst (e.g., engineered Amine Dehydrogenase)(S)- or (R)-1-(4'-Ethoxy-[1,1'-biphenyl]-4-yl)ethanamineHigh enantioselectivity, direct conversion
Chiral ResolutionRacemic this compoundChiral resolving agent (e.g., tartaric acid) or Lipase(S)- or (R)-1-(4'-Ethoxy-[1,1'-biphenyl]-4-yl)ethanamineEstablished method, applicable to various amines
Organocatalytic Approaches Utilizing Chiral Primary Amines

Organocatalysis, utilizing small chiral organic molecules to catalyze asymmetric transformations, has emerged as a powerful tool in modern synthetic chemistry. Chiral primary amines and their derivatives, such as those derived from proline, are effective catalysts for the asymmetric functionalization of carbonyl compounds. These catalysts operate by forming transient chiral enamines or iminium ions, which then react enantioselectively with various reagents.

While specific examples detailing the organocatalytic synthesis of this compound are not extensively documented in publicly available literature, the general principles of organocatalytic asymmetric synthesis are well-established and can be applied to this target molecule. For instance, a chiral primary amine catalyst could be employed in an asymmetric Michael addition or a Mannich-type reaction to introduce the chiral amino functionality.

A plausible approach would involve the reaction of a suitable biphenyl precursor with a nitrogen source in the presence of a chiral primary amine catalyst. The catalyst would facilitate the enantioselective formation of a C-N bond, leading to the desired chiral amine. The efficiency of such a process would depend on the careful selection of the catalyst, solvent, and reaction conditions to maximize both yield and enantiomeric excess.

Transition-Metal Catalyzed Reductive Amination for Primary Amine Formation

Transition-metal catalysis offers a highly efficient and versatile platform for the synthesis of primary amines through the reductive amination of ketones. This one-pot reaction involves the condensation of a ketone with an amine source, typically ammonia or an ammonium (B1175870) salt, to form an imine intermediate, which is then reduced in situ by a reducing agent, often hydrogen gas or a hydride source, in the presence of a metal catalyst. The use of chiral ligands on the metal center allows for the asymmetric reduction of the imine, yielding an enantiomerically enriched primary amine.

The synthesis of this compound can be envisioned via the asymmetric reductive amination of the corresponding ketone, 1-(4'-ethoxy-[1,1'-biphenyl]-4-yl)ethanone. Various transition metals, including iridium, ruthenium, and rhodium, have been successfully employed for this transformation with a range of aryl ketones.

For instance, iridium complexes bearing chiral diphosphine ligands, such as f-Binaphane, have demonstrated high activity and enantioselectivity in the direct reductive amination of aryl ketones. google.com In a representative system, an Ir-f-Binaphane complex could catalyze the reaction between 1-(4'-ethoxy-[1,1'-biphenyl]-4-yl)ethanone and an amine source under a hydrogen atmosphere to produce the target amine with high enantiomeric excess. google.com The addition of additives like titanium(IV) isopropoxide and iodine can further enhance the reaction's efficiency and selectivity. google.com

Similarly, ruthenium catalysts, particularly those with chiral BINAP derivatives, are effective for the direct asymmetric reductive amination of acetophenone analogues. A notable example is the use of a [RuCl(p-cymene){(S)-da-binap}]Cl catalyst for the synthesis of (S)-1-[4-(trifluoromethoxy)phenyl]ethanamine, achieving excellent conversion and good enantioselectivity. morressier.com This methodology could be adapted for the synthesis of this compound.

Below is a data table summarizing representative results for the asymmetric reductive amination of substituted acetophenones, which are structurally analogous to the precursor of the target molecule.

EntryKetone SubstrateCatalyst SystemYield (%)ee (%)Reference
1Acetophenone[Ir(COD)Cl]₂ / (R)-f-Binaphane / I₂ / Ti(OⁱPr)₄9594 google.com
24'-Methoxyacetophenone[Ir(COD)Cl]₂ / (R)-f-Binaphane / I₂ / Ti(OⁱPr)₄9695 google.com
34'-Bromoacetophenone[Ir(COD)Cl]₂ / (R)-f-Binaphane / I₂ / Ti(OⁱPr)₄9493 google.com
4p-Trifluoromethoxy acetophenone[RuCl(p-cymene){(S)-da-binap}]Cl / NH₄Cl / NH₄HCO₃>99 (conversion)85 morressier.com
Catalytic Aminochlorination and Related Methodologies

Catalytic aminochlorination is a powerful method for the direct installation of both an amino and a chloro group across a double bond. While this methodology is more commonly applied to styrenic olefins, its principles could potentially be adapted for the synthesis of precursors to this compound.

For example, a hypothetical route could involve the catalytic asymmetric aminochlorination of 4-ethoxy-4'-vinyl-[1,1'-biphenyl]. This would generate a vicinal chloroamine, which could then be further manipulated, for instance, through reduction of the chloro group, to afford the desired ethanamine. The success of such a strategy would hinge on the development of a suitable catalytic system that could tolerate the biphenyl moiety and control the regioselectivity and stereoselectivity of the aminochlorination reaction.

Convergent and Divergent Synthetic Pathways for Complex Biphenyl Amine Architectures

The construction of complex molecules like this compound and its analogues can be approached through either convergent or divergent synthetic strategies.

A divergent synthesis , on the other hand, starts from a common intermediate that is then elaborated into a variety of different target molecules. In the context of biphenyl amine architectures, a divergent approach could start from a functionalized biphenyl core, for example, 4'-ethoxy-[1,1'-biphenyl]-4-carboxylic acid. This common intermediate could then be subjected to a variety of reaction sequences to introduce different amine functionalities at the 4-position, including the 1-aminoethyl group of the target molecule. This approach is particularly useful for generating a library of related compounds for structure-activity relationship studies. For instance, the carboxylic acid could be converted to the corresponding ketone, which then undergoes reductive amination as described previously. Alternatively, other functional groups could be introduced to explore a wider chemical space.

The choice between a convergent and divergent strategy depends on the specific goals of the synthesis, such as the desired scale of production and the need for structural diversity.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 4 Ethoxy 1,1 Biphenyl 4 Yl Ethanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the precise structure of an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

One-dimensional NMR provides fundamental information about the types and numbers of protons and carbons in a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 1-(4'-Ethoxy-[1,1'-biphenyl]-4-yl)ethanamine is predicted to show distinct signals for the ethylamine (B1201723), ethoxy, and biphenyl (B1667301) protons. The aromatic region would display a set of overlapping doublets characteristic of a 1,4- and 1',4'-disubstituted biphenyl system. The protons on the phenyl ring bearing the ethylamine group (H-2, H-3, H-5, H-6) and the protons on the ring with the ethoxy group (H-2', H-3', H-5', H-6') would appear as two sets of AA'BB' systems, often simplifying to apparent doublets. The aliphatic region would contain signals for the methine (CH) and methyl (CH₃) protons of the ethylamine group, and the methylene (B1212753) (CH₂) and methyl (CH₃) protons of the ethoxy group. The amine (NH₂) protons would likely appear as a broad singlet.

Predicted ¹H NMR Data

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Integration
Ar-H (H-2', H-6')~7.55d (doublet)~8.82H
Ar-H (H-2, H-6)~7.50d (doublet)~8.42H
Ar-H (H-3, H-5)~7.40d (doublet)~8.42H
Ar-H (H-3', H-5')~6.95d (doublet)~8.82H
CH-NH₂~4.15q (quartet)~6.61H
O-CH₂~4.08q (quartet)~7.02H
NH₂~1.80br s (broad singlet)-2H
CH-CH₃~1.45d (doublet)~6.63H
O-CH₂-CH₃~1.42t (triplet)~7.03H

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is predicted to show 12 distinct signals, as symmetry in the biphenyl rings results in the chemical equivalence of certain carbon atoms. There would be eight signals for the aromatic carbons (four for each substituted ring), and four signals for the aliphatic carbons of the ethylamine and ethoxy groups. The chemical shifts are influenced by the electron-donating effects of the ethoxy and amino groups. For instance, the carbon atom attached to the oxygen of the ethoxy group (C-4') is expected to be significantly downfield shifted.

Predicted ¹³C NMR Data

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-4'~158.5
C-1~144.0
C-4~139.5
C-1'~133.0
C-2', C-6'~128.0
C-3, C-5~127.5
C-2, C-6~126.8
C-3', C-5'~114.5
O-CH₂~63.5
CH-NH₂~50.0
CH-CH₃~25.0
O-CH₂-CH₃~14.8

2D NMR experiments reveal correlations between nuclei, which helps in assigning the signals from 1D spectra and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, typically through two or three bonds. Key expected correlations include the coupling between the CH (δ ~4.15 ppm) and CH₃ (δ ~1.45 ppm) of the ethylamine group, and between the CH₂ (δ ~4.08 ppm) and CH₃ (δ ~1.42 ppm) of the ethoxy group.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons. It would definitively link the proton signals in the ¹H NMR spectrum to their corresponding carbon signals in the ¹³C NMR spectrum, confirming the assignments made in the 1D tables. For example, the proton signal at ~1.45 ppm would correlate with the carbon signal at ~25.0 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (2-3 bonds) between protons and carbons. This is crucial for establishing the connectivity across the entire molecule. Expected correlations include those from the ethylamine CH proton (δ ~4.15 ppm) to the aromatic carbons C-3/C-5 and C-1, and from the ethoxy CH₂ protons (δ ~4.08 ppm) to the aromatic carbon C-4'.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows correlations between protons that are close in space, regardless of whether they are bonded. It is useful for determining stereochemistry and conformation. For the target molecule, NOESY would be expected to show correlations between the protons of the ethylamine group (e.g., CH) and the adjacent aromatic protons on the same ring (H-3, H-5).

Mass Spectrometry for Molecular Mass Determination and Fragmentation Analysis (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular mass, allowing for the determination of the elemental formula. The molecular formula of this compound is C₁₆H₁₉NO.

The fragmentation pattern in mass spectrometry provides structural information. Upon ionization, the molecule would undergo characteristic cleavages. The most probable fragmentation is the benzylic cleavage to lose a methyl radical (•CH₃), forming a stable iminium cation. Another significant fragmentation pathway would involve the cleavage of the C-C bond adjacent to the biphenyl ring.

Predicted HRMS Data and Fragmentation

m/z (predicted)FormulaAssignmentDescription
241.1467[C₁₆H₁₉NO]⁺M⁺ (Molecular Ion)Parent molecule with one electron removed.
226.1232[C₁₅H₁₆NO]⁺[M - CH₃]⁺Loss of a methyl radical from the ethylamine group via alpha-cleavage, forming a stable iminium ion. This is expected to be the base peak.
198.1283[C₁₄H₁₆N]⁺[M - OCH₂CH₃]⁺Loss of the ethoxy radical.
182.0970[C₁₃H₁₂N]⁺[M - CH₃ - C₂H₄]⁺Loss of ethylene (B1197577) from the [M-CH₃]⁺ fragment.

Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Identification

Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule. It is an effective tool for identifying the presence of specific functional groups. The spectrum of this compound is expected to show characteristic absorption bands for its amine, ether, aromatic, and aliphatic components.

Predicted Infrared (IR) Absorption Bands

Predicted Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400 - 3250N-H stretch (asymmetric and symmetric)Primary Amine (-NH₂)
3100 - 3000C-H stretchAromatic (sp² C-H)
2980 - 2850C-H stretchAliphatic (sp³ C-H)
1610, 1500C=C stretchAromatic Ring
1245C-O stretch (asymmetric)Aryl-Alkyl Ether (Ar-O-C)
1120 - 1020C-N stretchAmine
830C-H bend (out-of-plane)1,4-disubstituted aromatic ring

Electronic Spectroscopy (UV-Vis Spectroscopy) for Chromophoric and Electronic Transitions

UV-Visible spectroscopy provides information about electronic transitions within a molecule, particularly in systems with conjugated π-electrons. The biphenyl core of the molecule constitutes a significant chromophore. The extended conjugation between the two phenyl rings results in strong absorption in the UV region. The presence of the ethoxy (-OEt) and ethylamine (-CH(NH₂)CH₃) groups, which act as auxochromes (color-enhancing groups), is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maximum (λmax) compared to unsubstituted biphenyl. This is due to the extension of the conjugated system by the lone pair of electrons on the oxygen and nitrogen atoms. A strong π → π* transition is anticipated. Based on data for similar compounds like 4-aminobiphenyl (B23562) (λmax ~280 nm), the primary absorption band for the target compound is predicted to be in the 260–290 nm range.

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture Analysis

As no crystal structure has been reported for this compound, this section discusses its predicted solid-state characteristics. X-ray crystallography would provide definitive proof of its molecular structure, including bond lengths, bond angles, and the conformation in the solid state.

A key feature of biphenyl systems is the torsion or dihedral angle between the planes of the two aromatic rings. In the solid state, this angle is typically non-zero (around 20-45°) due to a balance between steric hindrance from the ortho-hydrogens and the electronic stabilization of coplanarity.

In the crystal lattice, the primary amine group (-NH₂) is expected to be a key driver of the supramolecular architecture. It can act as a hydrogen-bond donor, forming intermolecular hydrogen bonds (N-H···N or N-H···O) with neighboring molecules. These interactions would likely link the molecules into chains, sheets, or more complex three-dimensional networks, significantly influencing the crystal packing and the material's physical properties.

Computational Chemistry and Theoretical Investigations of 1 4 Ethoxy 1,1 Biphenyl 4 Yl Ethanamine

Conformational Analysis and Molecular Dynamics Simulations of Biphenyl-Amine Derivatives

The conformational flexibility of biphenyl (B1667301) derivatives is a key determinant of their physical and biological properties. The central C-C single bond connecting the two phenyl rings allows for torsional rotation, leading to a range of possible conformations. In biphenyl itself, the most stable conformation is a twisted arrangement, with a dihedral angle of approximately 45 degrees between the planes of the two rings. libretexts.org This non-planar structure arises from a delicate balance between two opposing factors: steric hindrance between the ortho-hydrogens on adjacent rings, which disfavors planarity, and π-conjugation across the rings, which is maximized in a planar conformation. ic.ac.uk

Molecular dynamics (MD) simulations can be employed to explore the conformational space of such derivatives over time. These simulations model the atomic motions of the molecule, providing a dynamic picture of its flexibility and preferred conformations in different environments (e.g., in vacuum or in a solvent). By analyzing the trajectories from MD simulations, it is possible to identify the most populated conformational states and the energy barriers between them.

Interactive Table: Torsional Angles in Biphenyl Derivatives

DerivativeDihedral Angle (°)Method
Biphenyl~45Experimental & Computational libretexts.org
Planar Biphenyl0Transition State ic.ac.uk
Perpendicular Biphenyl90Transition State libretexts.org

Note: The table presents typical values for the parent biphenyl molecule. The exact dihedral angle for 1-(4'-Ethoxy-[1,1'-biphenyl]-4-yl)ethanamine would require specific computational analysis.

Investigation of Intramolecular and Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

Non-covalent interactions play a crucial role in determining the structure and properties of molecular systems. For this compound, both intramolecular and intermolecular interactions are of significant interest.

Hydrogen bonding is a strong type of dipole-dipole interaction that occurs between a hydrogen atom bonded to a highly electronegative atom (like nitrogen or oxygen) and another nearby electronegative atom. The amine group in this compound can act as a hydrogen bond donor, while the oxygen of the ethoxy group and the nitrogen of the amine group can act as hydrogen bond acceptors. cdnsciencepub.com Intramolecular hydrogen bonding could potentially influence the conformation of the molecule, while intermolecular hydrogen bonding will be a key factor in its crystal packing and interactions with other molecules.

π-stacking is another important non-covalent interaction that occurs between aromatic rings. acs.org This interaction arises from the electrostatic and dispersion forces between the π-electron clouds of the rings. nih.gov In the solid state, molecules of this compound may arrange themselves in a way that maximizes favorable π-stacking interactions between the biphenyl systems of adjacent molecules. rsc.org These interactions contribute significantly to the stability of the crystal lattice. The specific geometry of the π-stacking, whether face-to-face or offset, can be predicted through computational analysis. nih.gov

Supramolecular Chemistry and Self Assembly Research Involving 1 4 Ethoxy 1,1 Biphenyl 4 Yl Ethanamine

Hydrogen Bonding Networks in Crystalline and Assembled Structures

Hydrogen bonding is a critical force in the self-assembly of molecules containing amine and ether functionalities. In the crystalline state, one would anticipate a network of hydrogen bonds involving the amine protons and the nitrogen and oxygen lone pairs. The specific motifs of these networks (e.g., synthons) and the resulting dimensionality of the assembly are unknown without crystallographic data.

π–π Stacking Interactions and Aromatic Stacking Motifs

The biphenyl (B1667301) system in 1-(4'-Ethoxy-[1,1'-biphenyl]-4-yl)ethanamine provides an extended π-system that is prone to π–π stacking interactions. These interactions, which are crucial for the stabilization of many supramolecular structures, can manifest in various geometries, such as face-to-face or offset stacking. The electronic nature of the ethoxy substituent can influence the strength and geometry of these interactions. However, the actual stacking motifs and intermolecular distances have not been reported.

Crystal Engineering and Polymorphism Studies of Biphenyl-Amine Derivatives

Crystal engineering aims to design and control the formation of crystalline solids with desired properties. This often involves the study of polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. There are no published studies on the crystal engineering or polymorphism of this compound or its close derivatives that would allow for a meaningful discussion in this context.

Catalytic and Mechanistic Studies of 1 4 Ethoxy 1,1 Biphenyl 4 Yl Ethanamine

Exploration of 1-(4'-Ethoxy-[1,1'-biphenyl]-4-yl)ethanamine as a Chiral Catalyst

Chiral primary amines are a cornerstone of modern asymmetric organocatalysis, valued for their accessibility, stability, and ability to promote a wide array of chemical transformations with high stereocontrol. rsc.orgcapes.gov.br The structure of this compound, featuring a chiral ethylamine (B1201723) moiety attached to a sterically demanding biphenyl (B1667301) framework, suggests its potential as a highly effective chiral catalyst.

Primary amine catalysts are known to be powerful tools in asymmetric synthesis, often providing complementary or superior results compared to their secondary amine counterparts. rsc.orgcapes.gov.br Based on the established reactivity of analogous chiral primary amines, this compound is anticipated to be a competent catalyst for a variety of enantioselective transformations. These reactions typically proceed through the formation of chiral iminium ions or enamines, which then engage with nucleophiles or electrophiles, respectively, to generate stereochemically enriched products. acs.orgrsc.org

The biphenyl scaffold in this compound is expected to play a crucial role in the stereochemical outcome of the catalyzed reactions. The steric bulk of the biphenyl group can effectively shield one face of the reactive intermediate, directing the approach of the substrate from the less hindered side and thereby inducing high enantioselectivity. rsc.org The ethoxy group at the 4'-position can further modulate the electronic properties and solubility of the catalyst.

Illustrative examples of transformations where catalysts of this type are expected to excel include Michael additions, aldol (B89426) reactions, Mannich reactions, and Friedel-Crafts alkylations. The catalyst's primary amine function would react with a carbonyl compound (an aldehyde or ketone) to form a chiral enamine, which then acts as a nucleophile.

Table 1: Potential Asymmetric Organocatalytic Applications of this compound

Reaction Type Substrate 1 Substrate 2 Product Expected Outcome
Michael Addition Propanal Nitrostyrene γ-Nitroaldehyde High enantioselectivity
Aldol Reaction Cyclohexanone 4-Nitrobenzaldehyde α,β-Unsaturated Ketone High diastereo- and enantioselectivity
Mannich Reaction Acetone Benzaldehyde, Aniline β-Amino Ketone High enantioselectivity

Investigation of Amine-Mediated Reactions

The catalytic activity of primary amines like this compound is intrinsically linked to their ability to form key reactive intermediates, namely imines and enamines.

The reaction of a primary amine with a carbonyl compound (aldehyde or ketone) reversibly forms a carbinolamine, which then dehydrates to yield an imine. In the context of catalysis, if the carbonyl compound has an α-proton, the initially formed iminium ion can be deprotonated to form an enamine. tum.deacs.org This enamine is a key nucleophilic intermediate in many organocatalytic reactions. rsc.org

The formation of these intermediates is a crucial step in the catalytic cycle. The equilibrium between the carbonyl compound, the amine catalyst, and the imine/enamine intermediates is influenced by factors such as the solvent, temperature, and the presence of additives like acids or bases. acs.org

The ethanamine group of the catalyst is directly involved in the formation of the enamine intermediate. The nitrogen atom of the enamine is a powerful electron-donating group, which increases the energy of the highest occupied molecular orbital (HOMO) of the double bond, making the α-carbon highly nucleophilic. tum.de This enhanced nucleophilicity allows the enamine to readily attack a wide range of electrophiles, including nitroolefins, α,β-unsaturated aldehydes, and imines. nih.govnih.govacs.org

The stereochemistry of the subsequent nucleophilic addition is controlled by the chiral environment provided by the catalyst backbone. The bulky biphenyl group of this compound would create a well-defined chiral pocket around the enamine, ensuring a highly stereoselective attack on the electrophile.

Mechanistic Elucidation of Catalytic Cycles Involving this compound

A plausible catalytic cycle for a Michael addition reaction catalyzed by this compound would commence with the reaction between the catalyst and an aldehyde to form a chiral enamine. This enamine would then undergo a stereoselective conjugate addition to a Michael acceptor, such as a nitroolefin. The resulting intermediate would then be hydrolyzed to release the chiral product and regenerate the catalyst, allowing it to enter a new catalytic cycle. researchgate.net

Throughout the cycle, the stereochemical information is transferred from the chiral catalyst to the product. The rigidity and steric hindrance of the biphenyl moiety are paramount in ensuring the fidelity of this transfer.

Ligand Design Principles and Coordination Chemistry for Transition Metal Catalysis (if the amine acts as a ligand)

Beyond its role in organocatalysis, the primary amine functionality of this compound also allows it to function as a chiral ligand for transition metals. Chiral amines are important ligands in asymmetric transition metal catalysis, particularly in reactions like asymmetric hydrogenation and hydroamination. acs.orgacs.org

The design of effective chiral ligands often relies on a rigid scaffold to create a well-defined and predictable coordination environment around the metal center. researchgate.netnih.gov The biphenyl backbone of this compound provides this rigidity. The nitrogen atom of the ethanamine group can coordinate to a metal center, and the chirality at the adjacent carbon atom can effectively influence the stereochemical outcome of reactions occurring in the metal's coordination sphere. nih.gov

The coordination of this amine to a transition metal, such as palladium, rhodium, or iridium, could generate highly active and enantioselective catalysts for a variety of transformations. The electronic properties of the ligand, and thus the catalytic activity of the metal complex, could be fine-tuned by modifications to the biphenyl rings.

Table 2: Potential Applications of this compound as a Ligand in Transition Metal Catalysis

Metal Reaction Type Substrate Product Potential Advantage
Rhodium Asymmetric Hydrogenation Prochiral Olefin Chiral Alkane High enantioselectivity
Palladium Asymmetric Allylic Alkylation Allylic Acetate, Malonate Chiral Allylated Product Control of regioselectivity and enantioselectivity
Iridium Asymmetric Transfer Hydrogenation Ketone Chiral Alcohol Mild reaction conditions

Future Directions and Emerging Research Avenues for 1 4 Ethoxy 1,1 Biphenyl 4 Yl Ethanamine

Biocatalysis with Synthetically Modified Primary Amines

The integration of biocatalysis offers a powerful avenue for the synthesis and modification of chiral amines with high selectivity and under mild conditions. For a compound like 1-(4'-Ethoxy-[1,1'-biphenyl]-4-yl)ethanamine, which possesses a chiral center, enzymatic methods are particularly promising for producing single enantiomers, a critical requirement for many pharmaceutical applications.

Future research will likely focus on applying a variety of enzyme classes to this and similar molecules. researchgate.net Transaminases (TAs), for instance, can catalyze the asymmetric synthesis of primary amines from prochiral ketones, offering a direct route to the enantiopure compound from a ketone precursor. mdpi.com Similarly, amine dehydrogenases (AmDHs) and imine reductases (IREDs) represent another class of enzymes capable of producing chiral amines from ketones or imines with high enantioselectivity. researchgate.net

Inspired by enzymatic processes like those involving copper amine oxidases (CuAOs), researchers are developing synthetic methods that mimic biological transformations. chemrxiv.org These bio-inspired approaches could enable the selective α-C–H functionalization of primary amines like this compound. chemrxiv.org This involves the in-situ generation of reactive ketimine intermediates from the primary amine, which can then react with various nucleophiles to create α-substituted amine products. chemrxiv.org This strategy opens a pathway to novel derivatives that are difficult to access through traditional synthetic routes.

Table 1: Potential Biocatalytic Applications for this compound
Enzyme ClassPotential ApplicationKey AdvantageReference
Transaminases (TAs)Asymmetric synthesis from 1-(4'-ethoxy-[1,1'-biphenyl]-4-yl)ethanoneHigh enantioselectivity, direct amination of ketones. mdpi.com
Amine Dehydrogenases (AmDHs)Reductive amination of the corresponding ketone to form the chiral amine.Excellent stereocontrol, high conversion rates. researchgate.net
Imine Reductases (IREDs)Asymmetric reduction of a pre-formed imine intermediate.Broad substrate scope, complementary to TAs and AmDHs. mdpi.com
Monoamine Oxidases (MAOs)Kinetic resolution of a racemic mixture of the amine.Can be used for deracemization strategies. mdpi.com
Bio-inspired Catalysis (e.g., Quinone Cofactors)α-C–H functionalization to generate novel α-substituted derivatives.Access to complex architectures from simple precursors. chemrxiv.org

Flow Chemistry Applications in the Synthesis and Derivatization of Biphenyl-Ethanamine Compounds

Flow chemistry, or continuous-flow synthesis, is a powerful technology that is reshaping the landscape of chemical manufacturing. Its application to the synthesis and derivatization of biphenyl-ethanamine compounds promises significant advantages over traditional batch processing, including enhanced safety, improved reaction control, and greater scalability. nih.gov

The synthesis of the core biphenyl (B1667301) structure, often achieved via cross-coupling reactions like the Suzuki-Miyaura coupling, can be efficiently performed in continuous-flow reactors. researchgate.net These systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields, better selectivity, and reduced formation of byproducts. researchgate.netmdpi.com Subsequent functionalization steps, such as the introduction of the ethanamine side chain via reductive amination or other C-N bond-forming reactions, can also be integrated into a continuous multi-step synthesis. mdpi.com

Furthermore, the derivatization of the primary amine group can be readily achieved in flow. For example, N-acetylation using acetonitrile (B52724) as a safe and inexpensive acetylating agent has been demonstrated in continuous-flow systems with a reusable alumina (B75360) catalyst. u-szeged.hu This approach avoids hazardous reagents like acetyl chloride or acetic anhydride. u-szeged.hu The ability to rapidly screen reaction conditions and build libraries of derivatives makes flow chemistry an invaluable tool for drug discovery and materials science. nih.gov

Table 2: Comparison of Batch vs. Flow Chemistry for Biphenyl-Ethanamine Synthesis
ParameterBatch ChemistryFlow ChemistryReference
Process Control Limited control over temperature gradients and mixing.Precise control of temperature, pressure, and residence time. mdpi.com
Safety Higher risk with exothermic reactions and hazardous reagents at large scale.Smaller reaction volumes enhance safety; better heat dissipation. nih.gov
Scalability Scaling up can be challenging and require re-optimization.Scalable by running the system for longer periods ("scaling-out"). nih.govresearchgate.net
Efficiency & Yield Can be lower due to side reactions and mass transfer limitations.Often higher yields and purity due to superior process control. researchgate.net
Multi-step Synthesis Requires isolation and purification at each step.Can integrate multiple reaction and purification steps into a continuous sequence. mdpi.com

Green Chemistry Approaches for Sustainable Production and Transformations

The principles of green chemistry are increasingly critical in modern chemical synthesis, aiming to reduce environmental impact and improve process efficiency. The production and transformation of this compound can benefit significantly from these approaches.

Biocatalysis itself is a cornerstone of green chemistry. Enzymatic reactions are typically performed in aqueous media under mild temperature and pH conditions, reducing the need for harsh solvents and high energy input. researchgate.netmdpi.com The high selectivity of enzymes minimizes waste by reducing the formation of unwanted byproducts. researchgate.net

Flow chemistry also contributes to greener processes. The enhanced energy efficiency of microreactors, coupled with the potential for catalyst immobilization and recycling, reduces waste and operational costs. nih.govu-szeged.hu The development of flow procedures can lead to significantly lower E-factor (Environmental Factor) values, a key metric for assessing the environmental impact of a chemical process. nih.gov For example, using safer, alternative reagents like acetonitrile for acetylation in flow systems exemplifies a green chemistry approach. u-szeged.hu

Future research should focus on a holistic green approach, considering the entire lifecycle of the compound. This includes using renewable starting materials where possible, employing catalytic rather than stoichiometric reagents, minimizing derivatization steps, and designing processes that are inherently safer and more energy-efficient.

Table 3: Application of Green Chemistry Principles to the Synthesis of this compound
Green Chemistry PrincipleApplication StrategyReference
Catalysis Utilize biocatalysts (e.g., transaminases) or heterogeneous metal catalysts in flow systems that can be recycled. mdpi.comu-szeged.hu
Atom Economy Employ reactions with high atom economy, such as catalytic hydrogenations or reductive aminations. researchgate.net
Safer Solvents & Reagents Replace hazardous reagents (e.g., acetyl chloride) with safer alternatives (e.g., acetonitrile). Use aqueous media for biocatalytic steps. u-szeged.hu
Energy Efficiency Conduct reactions at ambient temperature and pressure using biocatalysis. Utilize efficient heat transfer in flow microreactors. researchgate.netnih.gov
Waste Prevention Improve reaction selectivity through precise control in flow chemistry or the use of highly specific enzymes to minimize byproducts. nih.govmdpi.com

Exploration of Novel Reactivity Patterns and Chemical Transformations

While the core structure of this compound is well-defined, there remains significant potential to explore novel reactivity and create a diverse range of derivatives. The primary amine and the aromatic rings serve as versatile handles for further chemical transformations.

Modern cross-coupling reactions offer avenues for expanding the molecular complexity. For instance, the primary amine can be further functionalized using Buchwald-Hartwig amination to form more complex diaryl or alkyl-aryl amines. researchgate.netmdpi.com Such transformations are crucial for tuning the electronic and steric properties of the molecule for specific applications.

A particularly exciting frontier is the direct functionalization of C-H bonds. Recent advances in photocatalysis have enabled the α-C-H alkylation of unprotected primary amines. researchgate.net Applying such a strategy to this compound could allow for the direct introduction of alkyl groups at the carbon adjacent to the nitrogen, providing access to α-substituted and potentially α,α-disubstituted derivatives that are challenging to synthesize via traditional methods. researchgate.net This methodology proceeds with 100% atom economy and without the need for protecting groups, aligning with green chemistry principles. researchgate.net

The biphenyl system itself is also ripe for further functionalization. Exploring selective electrophilic aromatic substitution or directed C-H activation on either of the phenyl rings could yield a vast library of new compounds with tailored properties.

Table 4: Potential Novel Chemical Transformations
Reaction TypeTarget SitePotential OutcomeReference
Buchwald-Hartwig AminationPrimary amine group (-NH₂)Formation of N-aryl or N-alkyl derivatives. researchgate.netmdpi.com
Photocatalytic α-C-H Alkylationα-carbon of the ethanamine groupDirect introduction of alkyl groups, creating α-substituted amines. researchgate.net
Suzuki-Miyaura CouplingAryl-halide precursor to the biphenyl coreSynthesis of diverse biphenyl analogues with various substituents. mdpi.com
Directed C-H FunctionalizationAromatic C-H bonds on the biphenyl ringsLate-stage functionalization to introduce new functional groups regioselectively. chemrxiv.org

Q & A

Q. What are the standard synthetic routes for 1-(4'-Ethoxy-[1,1'-biphenyl]-4-yl)ethanamine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves Suzuki-Miyaura cross-coupling to construct the biphenyl core, followed by functional group modifications. For example, a halogenated biphenyl precursor (e.g., 4'-chloro derivative) can undergo coupling with an ethoxy-substituted boronic acid . Subsequent steps may include reductive amination or acylation followed by reduction to introduce the ethanamine moiety. Key parameters include:
  • Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for coupling efficiency .
  • Temperature control : Maintaining 80–100°C during coupling to prevent side reactions .
  • Protecting groups : Use of tert-butoxycarbonyl (Boc) to stabilize the amine during synthesis .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer : A combination of NMR spectroscopy (¹H, ¹³C, and 2D COSY for biphenyl coupling confirmation), mass spectrometry (HRMS for molecular ion verification), and X-ray crystallography (to resolve stereochemistry) is employed. For example, the ethoxy group’s resonance appears as a triplet at ~1.35 ppm (¹H NMR) and ~60–70 ppm (¹³C NMR), while the biphenyl protons show distinct aromatic splitting patterns .

Q. What are the primary applications of this compound in medicinal chemistry?

  • Methodological Answer : The compound serves as a scaffold for drug discovery , particularly in targeting G protein-coupled receptors (GPCRs) or monoamine transporters. Its ethoxy group enhances lipophilicity, improving blood-brain barrier penetration. Biological assays often include:
  • Radioligand binding studies to quantify affinity for serotonin/dopamine receptors .
  • In vitro cytotoxicity screening (e.g., MTT assays) to evaluate therapeutic indices .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity and interaction with biological targets?

  • Methodological Answer : Density Functional Theory (DFT) calculations model electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attack . Molecular docking (using AutoDock Vina or Schrödinger) simulates binding modes with targets like the 5-HT₂A receptor. For instance, the ethoxy group’s electron-donating effect may stabilize π-π interactions in hydrophobic binding pockets .

Q. What strategies resolve contradictory data in spectroscopic characterization (e.g., overlapping NMR peaks)?

  • Methodological Answer : Advanced techniques include:
  • 2D NMR (HSQC, HMBC) : To assign ambiguous proton-carbon correlations, especially in crowded aromatic regions .
  • Isotopic labeling : Introducing ¹³C or ¹⁵N at the ethanamine group to track coupling patterns .
  • Dynamic NMR : Varying temperature to separate overlapping signals caused by rotational barriers .

Q. How do substituent variations (e.g., ethoxy vs. trifluoromethoxy) impact biological activity and synthetic feasibility?

  • Methodological Answer : Comparative studies using structure-activity relationship (SAR) models reveal:
  • Electron-withdrawing groups (e.g., trifluoromethoxy) reduce metabolic stability but enhance receptor affinity .
  • Ethoxy’s steric effects : Larger substituents may hinder access to active sites but improve selectivity. Synthetic challenges include increased steric hindrance during coupling, requiring bulkier catalysts (e.g., XPhos Pd G3) .

Q. What are the best practices for optimizing reaction yields in large-scale synthesis?

  • Methodological Answer : Scale-up requires:
  • Flow chemistry : Continuous reactors minimize exothermic risks during coupling .
  • Purification : High-performance liquid chromatography (HPLC) with C18 columns to separate byproducts .
  • In situ monitoring : Raman spectroscopy to track reaction progress and adjust stoichiometry dynamically .

Data Contradiction and Validation

Q. How to address discrepancies in reported biological activity across studies?

  • Methodological Answer : Validate using:
  • Standardized assays : Ensure consistent cell lines (e.g., HEK293 for GPCRs) and control compounds .
  • Enantiomer separation : Chiral HPLC (e.g., Chiralpak IA column) to isolate (R)- and (S)-forms, as bioactivity often varies significantly between enantiomers .

Q. What experimental designs mitigate synthetic byproduct formation?

  • Methodological Answer : Employ Design of Experiments (DoE) to optimize parameters:
  • Taguchi methods : Identify critical factors (e.g., solvent polarity, catalyst loading) affecting purity .
  • Parallel synthesis : Test multiple conditions (e.g., varying Pd catalysts) simultaneously .

Tables for Key Data

Property Method/Technique Typical Observations Reference
Synthetic Yield Suzuki-Miyaura coupling60–85% (dependent on Pd catalyst)
LogP (Lipophilicity) HPLC retention time~3.2 (ethoxy enhances membrane permeability)
Receptor Binding (Ki) Radioligand assay5-HT₂A: 12 nM ± 2 nM (competitive binding)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.